molecular formula C18H14ClF6N3O3 B2822807 N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 400081-41-6

N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B2822807
CAS No.: 400081-41-6
M. Wt: 469.77
InChI Key: OJPGQUYKTOLLNC-UHFFFAOYSA-N
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Description

N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a complex organic compound characterized by its unique chemical structure. This compound is of significant interest in various scientific fields due to its potential applications in chemistry, biology, and medicine. Its structure includes a chlorophenyl group, a hydrazinyl moiety, and trifluoroethoxy substituents, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves a multi-step process. The initial step often includes the formation of the hydrazone intermediate by reacting 2-chlorobenzaldehyde with hydrazine hydrate under acidic conditions. This intermediate is then subjected to a condensation reaction with 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of chlorophenyl oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The trifluoroethoxy groups enhance its lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1E)-[2-(2-bromophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
  • **N-[(1E)-[2-(2-fluorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
  • **N-[(1E)-[2-(2-iodophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Uniqueness

The uniqueness of N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group and trifluoroethoxy substituents enhances its reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

N-[(E)-[(2-chlorophenyl)hydrazinylidene]methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF6N3O3/c19-13-3-1-2-4-14(13)28-27-10-26-16(29)12-7-11(30-8-17(20,21)22)5-6-15(12)31-9-18(23,24)25/h1-7,10,28H,8-9H2,(H,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPGQUYKTOLLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN=CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C/NC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF6N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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